molecular formula C6H4Cl2F2N2 B13020134 2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine

2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine

Cat. No.: B13020134
M. Wt: 213.01 g/mol
InChI Key: WUTAUKBGLCRHGA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of pyridine derivatives using complex fluorinating agents such as AlF3 and CuF2 at high temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H4Cl2F2N2

Molecular Weight

213.01 g/mol

IUPAC Name

2,6-dichloro-3-(difluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4Cl2F2N2/c7-3-1-2(11)4(6(9)10)5(8)12-3/h1,6H,(H2,11,12)

InChI Key

WUTAUKBGLCRHGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(F)F)N

Origin of Product

United States

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